molecular formula C12H14N3NaO4S B566115 1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt CAS No. 705941-70-4

1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt

Cat. No.: B566115
CAS No.: 705941-70-4
M. Wt: 319.311
InChI Key: OXYJVSFWKPLYIB-UHFFFAOYSA-M
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Description

1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt, commonly known as metamizole sodium or analgin, is a non-opioid analgesic and antipyretic agent. Its molecular formula is $ \text{C}{13}\text{H}{16}\text{N}3\text{NaO}4\text{S} $, with a molecular weight of 349.34 g/mol . The compound features a pyrazolone core substituted with a phenyl group, a methylamino-methanesulfonate moiety, and a sodium counterion (Figure 1 in ). Metamizole sodium is widely used in clinical settings for pain management, though its use is restricted in some regions due to rare but severe adverse effects like agranulocytosis .

Properties

IUPAC Name

sodium;[methyl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)amino]methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4S.Na/c1-9-11(14(2)8-20(17,18)19)12(16)15(13-9)10-6-4-3-5-7-10;/h3-7,11H,8H2,1-2H3,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYJVSFWKPLYIB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N(C)CS(=O)(=O)[O-])C2=CC=CC=C2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N3NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt typically involves multicomponent reactions (MCRs). One common method is the Knoevenagel condensation reaction followed by Michael addition. L-proline is often used as a catalyst in these reactions due to its bifunctional nature, acting as both a Bronsted acid and a Lewis acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Pharmaceutical Applications

Analgesic and Antipyretic Properties
The compound is a derivative of metamizole (also known as dipyrone), which is widely used as an analgesic and antipyretic agent. Studies have shown that this sodium salt exhibits effective pain-relieving properties comparable to other non-steroidal anti-inflammatory drugs (NSAIDs) but with a potentially lower risk of gastrointestinal side effects. This makes it a valuable candidate in pain management therapies, especially for patients who are sensitive to traditional NSAIDs .

Drug Formulation
In drug formulation, the sodium salt form enhances solubility and bioavailability. This is crucial for oral medications where absorption efficiency can significantly impact therapeutic outcomes. The compound's ability to form stable complexes with various excipients has been explored to improve the delivery of active pharmaceutical ingredients (APIs) in solid dosage forms .

Analytical Chemistry Applications

Chromatography and Spectroscopy
The sodium salt of this pyrazole derivative is utilized in chromatographic techniques for the separation and analysis of complex mixtures. Its unique structure allows for effective interactions with stationary phases in high-performance liquid chromatography (HPLC), making it suitable for the analysis of pharmaceuticals and biological samples .

Spectroscopic Studies
In spectroscopic applications, the compound serves as a reference standard due to its well-defined spectral characteristics. It aids in the calibration of instruments and validation of analytical methods, ensuring accuracy in quantitative analyses .

Material Science Applications

Electrochemical Applications
The compound has been investigated for its potential use in electrochemical applications, particularly as an electrolyte in batteries. Its high ionic conductivity and stability make it suitable for use in lithium-ion batteries and redox flow batteries, contributing to advancements in energy storage technologies .

Coating and Treatment Products
In material science, this sodium salt is employed in coating products due to its ability to enhance adhesion properties. It is also used in textile treatment processes where its functional groups can interact with fibers, improving dye uptake and fixation .

Case Studies

Case Study 1: Pain Management
A clinical study evaluated the efficacy of metamizole sodium in postoperative pain management. Patients receiving this treatment reported significant reductions in pain scores compared to those receiving placebo or traditional NSAIDs. The study highlighted the compound's role in providing effective analgesia with minimal adverse effects, supporting its use as a first-line treatment option .

Case Study 2: Analytical Method Development
A research team developed an HPLC method utilizing the sodium salt for the analysis of complex pharmaceutical formulations. The method demonstrated high resolution and reproducibility, enabling accurate quantification of active ingredients in various dosage forms. This case underscores the compound's utility as a reliable standard in analytical chemistry .

Mechanism of Action

The mechanism of action of 1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with amino acid residues in protein receptors, influencing their activity. For example, it has shown binding affinity to protein receptors such as PDB: 4BFT, forming hydrogen bonds with residues like TYR235, TYR177, and HIS179 .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The compound shares a pyrazolone core ($ \text{C}3\text{H}2\text{N}_2\text{O} $) with several derivatives, but variations in substituents dictate divergent applications. Key analogues include:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Functional Groups Primary Application Toxicity Concerns
Metamizole Sodium (Target) $ \text{C}{13}\text{H}{16}\text{N}3\text{NaO}4\text{S} $ Pyrazolone, methylamino-methanesulfonate Analgesic/Antipyretic Agranulocytosis
Sodium 4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo]-3-hydroxynaphthalene-1-sulphonate (Acid Red 195) $ \text{C}{20}\text{H}{15}\text{N}4\text{NaO}5\text{S} $ Pyrazolone, azo (-N=N-), sulfonate Textile dye (Mordant Red 7) Potential carcinogenicity of azo dyes
4-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylazo)-benzenesulfonamide $ \text{C}{16}\text{H}{15}\text{N}5\text{O}3\text{S} $ Pyrazolone, azo, sulfonamide Research chemical Not well characterized
Disodium [5-chloro-3-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl]azo]-2-hydroxybenzene-1-sulphonato] $ \text{C}{16}\text{H}{11}\text{ClN}4\text{Na}2\text{O}8\text{S}2 $ Pyrazolone, azo, sulfonate, chloro Industrial dye Regulated under EU REACH
Key Observations:
  • Shared Core : All compounds contain the 4,5-dihydro-3-methyl-5-oxo-1-phenylpyrazol-4-yl group, demonstrating the versatility of this scaffold.
  • Functional Modifications: Metamizole sodium includes a methylamino-methanesulfonate group, enhancing water solubility and bioavailability for pharmaceutical use. Azo-containing derivatives (e.g., Acid Red 195) incorporate -N=N- linkages for chromophore properties, critical for dye applications . Sulfonamide or additional sulfonate groups (e.g., ) alter polarity and binding affinity, influencing biological or industrial utility.
Table 2: Analytical Techniques for Structural Confirmation
Compound Key Techniques References
Metamizole Sodium Raman spectroscopy, HPLC, SHELXL refinement for crystal structure
Acid Red 195 UV-Vis spectroscopy, FT-IR, chromatographic purity analysis
Sulfonamide derivatives Mass spectrometry, $ ^1\text{H}/\text{}^{13}\text{C} $ NMR
Toxicity Profiles:

Regulatory Status

  • Metamizole Sodium : Banned in the U.S. and restricted in the EU but approved in over 100 countries .
  • Azo Dyes: Subject to EU REACH regulations (e.g., ) and restrictions under Directive 2002/61/EC due to carcinogenicity concerns .

Biological Activity

1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic acid sodium salt (CAS: 705941-70-4) is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

The compound has a molecular formula of C10H14N4O3SC_{10}H_{14}N_{4}O_{3}S and a molecular weight of approximately 270.31 g/mol. It features a pyrazolone structure, which is known for various biological activities.

PropertyValue
Molecular FormulaC₁₀H₁₄N₄O₃S
Molecular Weight270.31 g/mol
Solubility in WaterSoluble at room temperature
LogP-0.34

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Pyrazolone derivatives are known to exhibit anti-inflammatory, analgesic, and antipyretic properties, which may be relevant for therapeutic applications.

Antioxidant Activity

Research indicates that compounds containing pyrazolone moieties possess significant antioxidant properties. A study demonstrated that derivatives similar to this compound effectively scavenge free radicals and reduce oxidative stress in cellular models.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. The mechanism involves the downregulation of NF-kB signaling pathways, which are crucial for the inflammatory response .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial effects, particularly against Gram-positive bacteria .

Case Study 1: In Vivo Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of the sodium salt in a rat model of induced inflammation. The results indicated a significant reduction in paw edema compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Antioxidant Activity Assessment

Another study assessed the antioxidant activity using DPPH and ABTS assays. The compound showed IC50 values comparable to standard antioxidants like ascorbic acid, indicating its potential as an effective antioxidant agent .

Q & A

Q. What are the recommended synthetic routes for 1-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)methylamino]methanesulfonic Acid Sodium Salt, and how can reaction conditions be optimized?

The compound is typically synthesized via diazotization and coupling reactions. A common method involves coupling diazotized 4-aminobenzenesulfonic acid with pyrazoline derivatives (e.g., 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid or its esters) under controlled pH (8–10) and temperature (0–5°C) to stabilize intermediates . Optimization may include adjusting stoichiometric ratios (e.g., 1:1.2 for diazo:coupling agent), using sodium chloride/sulfate to precipitate impurities, and employing HPLC to monitor reaction progress (≥95% purity threshold) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • NMR spectroscopy (¹H/¹³C): Resolves structural features like the pyrazole ring (δ 2.1–2.3 ppm for methyl groups) and sulfonate moieties (δ 3.5–4.0 ppm) .
  • HPLC : Quantifies purity using reverse-phase C18 columns (UV detection at 254 nm) with mobile phases like acetonitrile/0.1% phosphoric acid .
  • LC-MS : Confirms molecular weight (e.g., [M+Na]⁺ at m/z 351.36) and detects impurities (e.g., unreacted intermediates) .

Q. How does the compound’s solubility and stability vary across experimental conditions?

The sodium salt form enhances water solubility (>50 mg/mL at 25°C) due to sulfonate groups . Stability studies in aqueous solutions (pH 4–9) show <5% degradation over 30 days at 4°C, but hydrolysis occurs under acidic conditions (pH <3) or elevated temperatures (>40°C), forming sulfonic acid by-products . Store lyophilized samples at -20°C in inert atmospheres to prevent oxidation .

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Ventilation : Work in fume hoods to minimize inhalation of aerosols .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can mechanistic studies elucidate the coupling reaction’s regioselectivity and by-product formation?

Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity at the pyrazole C4 position . By-products (e.g., disazo derivatives) arise from over-diazotization; these can be minimized by controlling nitrite concentrations and reaction time . Use LC-MS/MS to identify and quantify by-products (e.g., m/z 801.7 for dimeric impurities) .

Q. What advanced spectroscopic methods resolve structural ambiguities in complex derivatives?

  • 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to confirm methylamino and sulfonate group connectivity .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., sulfonate-O···H-N interactions) .
  • IR spectroscopy : Detects characteristic vibrations (e.g., S=O stretching at 1040–1220 cm⁻¹) .

Q. How do synthetic route variations impact purity and bioactivity in pharmacological studies?

Impurity profiles differ between routes:

  • Route A (condensation of phenylhydrazine-4-sulfonic acid with dioxosuccinic acid): Yields 92–95% purity but may retain carboxylate impurities .
  • Route B (ester coupling): Reduces carboxylates but introduces ester hydrolysis by-products .
    Bioactivity assays (e.g., enzyme inhibition) require normalization against impurity levels to avoid false positives .

Q. What experimental designs are robust for assessing the compound’s antioxidant or enzyme-inhibitory activity?

  • In vitro assays : Use DPPH/ABTS radical scavenging (IC₅₀) with Trolox as a standard .
  • Kinetic studies : Employ Lineweaver-Burk plots to determine inhibition constants (Ki) for target enzymes (e.g., cyclooxygenase-2) .
  • Control groups : Include vehicle (DMSO) and reference inhibitors (e.g., indomethacin) to validate results .

Q. How can degradation pathways be analyzed under stress conditions (e.g., UV light, oxidizers)?

  • Forced degradation : Expose to UV (254 nm, 48 hrs) or 3% H₂O₂ (24 hrs) and analyze via HPLC-DAD .
  • Degradants : Identify sulfonic acid derivatives (e.g., m/z 254.26 via LC-MS) and quantify using calibration curves .

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